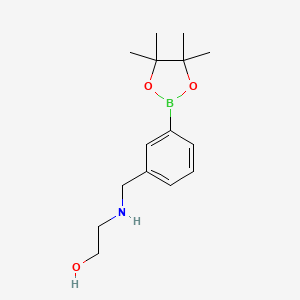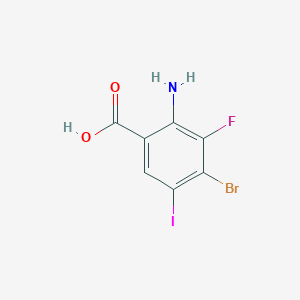![molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5](/img/structure/B13995166.png)
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and an ethoxyacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate typically involves the reaction of ethyl bromoacetate with 2-[(tert-butoxycarbonyl)amino]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.
科学的研究の応用
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
- Ethyl {2-[(tert-butoxycarbonyl)amino]ethyl}acetate
- Methyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Ethyl {2-[(tert-butoxycarbonyl)amino]propoxy}acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxy group offers flexibility in substitution reactions, while the tert-butoxycarbonyl group ensures effective protection of the amino group during synthesis.
特性
CAS番号 |
132629-33-5 |
|---|---|
分子式 |
C11H21NO5 |
分子量 |
247.29 g/mol |
IUPAC名 |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
InChIキー |
JGDJDRSVDKZPGV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
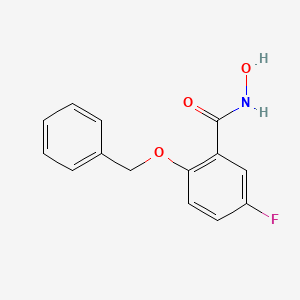

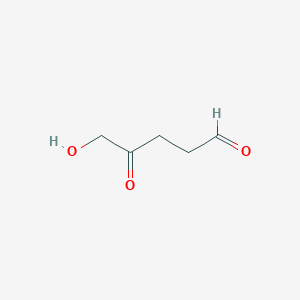
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
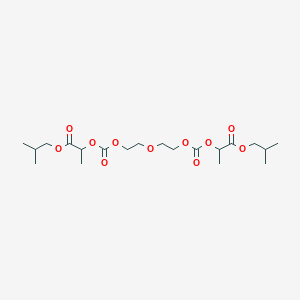
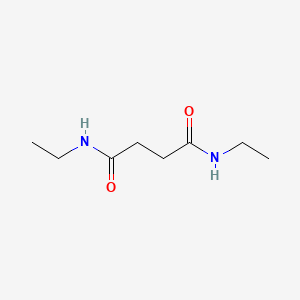
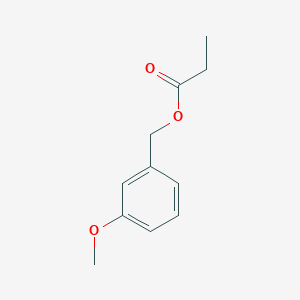
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)

